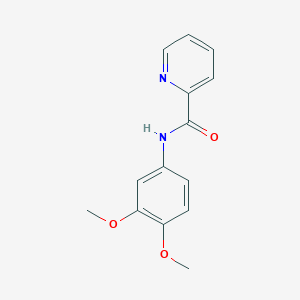![molecular formula C19H23NO5 B4973033 N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4973033.png)
N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate is a chemical compound used in scientific research for its potential applications in various fields. It is a synthetic compound that is derived from the amphetamine family of drugs. This compound is also known as PFBP and has been studied for its potential use in treating various medical conditions.
Mécanisme D'action
The exact mechanism of action of N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. These neurotransmitters are known to play a role in regulating mood, motivation, and attention.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased mood, motivation, and attention. It has also been shown to increase heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate in lab experiments is its potential use in treating various medical conditions. It has also been shown to have potential applications in the fields of pharmacology, toxicology, and neuroscience. One limitation of using this compound is that its exact mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research involving N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate. One direction is to further study its potential use in treating various medical conditions, including depression, anxiety, and ADHD. Another direction is to further study its mechanism of action and how it affects neurotransmitter levels in the brain. Additionally, research could be conducted to determine the long-term effects of using this compound.
Méthodes De Synthèse
The synthesis of N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate involves the reaction of 4-fluoro-1-naphthalenol with 4-bromobutylamine hydrobromide in the presence of potassium carbonate. This reaction produces an intermediate compound, which is then reacted with acrolein to form the final product.
Applications De Recherche Scientifique
N-[4-(1-naphthyloxy)butyl]-2-propen-1-amine oxalate has been studied for its potential use in various scientific fields. It has been shown to have potential applications in the fields of pharmacology, toxicology, and neuroscience. This compound has been studied for its potential use in treating various medical conditions, including depression, anxiety, and ADHD.
Propriétés
IUPAC Name |
4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C2H2O4/c1-2-12-18-13-5-6-14-19-17-11-7-9-15-8-3-4-10-16(15)17;3-1(4)2(5)6/h2-4,7-11,18H,1,5-6,12-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZULYQUPYYZWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B4972958.png)
![2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylic acid](/img/structure/B4972961.png)
![N-methyl-1-[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4972963.png)
![5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4972969.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-furamide](/img/structure/B4972983.png)

![3-{1-[3-(4-chlorophenoxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B4972998.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4973003.png)
![10-bromo-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4973006.png)

![N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4973035.png)


![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)